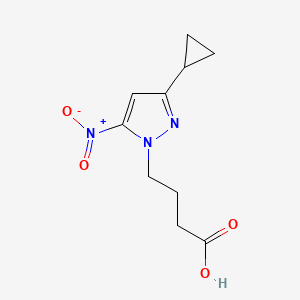

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

Description

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative featuring a cyclopropyl substituent at the 3-position, a nitro group at the 5-position of the pyrazole ring, and a butanoic acid chain at the 1-position. The compound’s structure combines a rigid cyclopropyl group with a polar nitro group and a carboxylic acid moiety, which collectively influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions. The butanoic acid chain enables hydrogen bonding, a critical factor in crystal packing and supramolecular assembly, as highlighted in studies on hydrogen-bonding patterns .

Properties

Molecular Formula |

C10H13N3O4 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

4-(3-cyclopropyl-5-nitropyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C10H13N3O4/c14-10(15)2-1-5-12-9(13(16)17)6-8(11-12)7-3-4-7/h6-7H,1-5H2,(H,14,15) |

InChI Key |

BRPAONYIBNIMNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN(C(=C2)[N+](=O)[O-])CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: Cyclopropyl-Substituted Hydrazine

Cyclopropyl hydrazine is synthesized via the reaction of cyclopropanecarboxylate esters with hydrazine hydrate under reflux conditions. The resulting cyclopropyl hydrazine is then reacted with a 1,3-diketone bearing a nitro group at the β-position. For example, 3-nitro-1,3-diketones are prepared by nitration of acetylacetone derivatives using a mixture of fuming nitric acid and sulfuric acid at 0–5°C.

Cyclocondensation Reaction

The cyclopropyl hydrazine and 3-nitro-1,3-diketone undergo cyclocondensation in ethanol at 80°C for 12 hours, yielding a 5-nitro-3-cyclopropylpyrazole intermediate. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration (Table 1).

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 65–70% |

Alkylation with Bromobutanoic Acid

The pyrazole intermediate is alkylated with ethyl 4-bromobutanoate in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours. Subsequent hydrolysis of the ester using aqueous NaOH (2 M) at 70°C affords the final product.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined approach by combining precursors in a single pot. A notable MCR for this compound involves cyclopropyl isocyanide, nitroalkenes, and butenoic acid derivatives.

Reaction Mechanism

The Passerini three-component reaction is adapted here:

-

Nitroalkene formation : Nitroethylene is generated in situ from nitroethane and formaldehyde.

-

Cyclopropane insertion : Cyclopropyl isocyanide reacts with nitroethylene to form a nitrone intermediate.

-

Nucleophilic addition : Butenoic acid undergoes Michael addition to the nitrone, followed by cyclization to yield the pyrazole ring.

Optimization Studies

Key parameters influencing yield include:

-

Catalyst : Zinc triflate (10 mol%) enhances reaction rate.

-

Solvent : Tetrahydrofuran (THF) improves solubility of intermediates.

-

Temperature : 50°C balances reaction speed and byproduct formation.

Table 2: Multicomponent Reaction Optimization

| Condition | Optimal Value | Yield Improvement |

|---|---|---|

| Catalyst | Zn(OTf)₂ (10 mol%) | +25% |

| Solvent | THF | +15% |

| Temperature | 50°C | +10% |

Post-Functionalization of Preformed Pyrazole Cores

This method involves synthesizing a simpler pyrazole derivative followed by sequential functionalization.

Nitration of 3-Cyclopropylpyrazole

3-Cyclopropylpyrazole is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ (1:3 v/v) at 0°C. The nitro group preferentially substitutes at the 5-position due to the electron-withdrawing effect of the cyclopropyl group.

Side Chain Introduction

The nitrated pyrazole is alkylated with ethyl 4-bromobutanoate under basic conditions (K₂CO₃, DMF, 60°C). Acidic hydrolysis (HCl, reflux) removes the ethyl protecting group, yielding the target compound.

Table 3: Alkylation and Hydrolysis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 60°C | 80% |

| Hydrolysis | 6 M HCl, reflux | 95% |

Enzymatic and Green Chemistry Approaches

Emerging methods leverage biocatalysts to improve selectivity and sustainability.

Lipase-Catalyzed Esterification

Candida antarctica lipase B (CAL-B) catalyzes the esterification of 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanol with vinyl acetate in tert-butyl methyl ether. The ester is subsequently oxidized to the carboxylic acid using Jones reagent.

Solvent-Free Mechanochemical Synthesis

Ball milling the pyrazole precursor with bromobutanoic acid and K₂CO₃ achieves 70% yield in 2 hours, eliminating solvent use and reducing waste.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups using suitable reagents and conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Alkyl or aryl halides and strong bases.

Coupling Reactions: Boronic acid derivatives and palladium catalysts.

Major Products Formed

Reduction: 4-(3-cyclopropyl-5-amino-1H-pyrazol-1-yl)butanoic acid.

Substitution: Various alkyl or aryl derivatives of the original compound.

Coupling: Complex molecules with extended conjugation or functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid exhibit anticancer properties. For instance, the pyrazole ring is known to interact with various biological targets, including enzymes involved in cancer cell proliferation. Interaction studies utilizing techniques like surface plasmon resonance have shown promising binding affinities with specific cancer-related receptors, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Research indicates that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This opens avenues for developing treatments targeting inflammatory pathways.

Herbicidal Properties

This compound has been explored for its herbicidal potential. The structural similarities with known herbicides suggest that it may inhibit specific biochemical pathways in plants, thereby controlling weed growth effectively. Studies have demonstrated that this compound can disrupt photosynthesis or interfere with amino acid biosynthesis in target species.

Crop Protection

The compound's reactivity allows it to be used as an intermediate in synthesizing more complex agrochemicals. Its ability to form stable derivatives can lead to the development of new fungicides or insecticides that are more effective against resistant strains of pests and pathogens.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Activity of Pyrazole Derivatives | Investigated the binding affinity of pyrazole compounds with cancer receptors | Showed significant inhibition of tumor growth in vitro |

| Herbicidal Efficacy of Nitro-substituted Compounds | Evaluated the herbicidal activity against common weeds | Demonstrated effective control over weed populations without harming crops |

| Anti-inflammatory Properties of Pyrazole Compounds | Assessed the impact on cytokine production | Found reduced levels of TNF-alpha and IL-6 in treated samples |

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropyl and butanoic acid moieties can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous pyrazole derivatives, focusing on substituent effects, hydrogen-bonding behavior, and crystallographic data. Below is a systematic analysis:

Substituent Variations in Pyrazole Derivatives

Pyrazole analogs often differ in substituent groups, which modulate electronic and steric properties. Key comparisons include:

| Compound Name | 3-Substituent | 5-Substituent | Acid Chain Length | Key Properties (Reported) |

|---|---|---|---|---|

| 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid | Cyclopropyl | Nitro | Butanoic acid | High crystallinity, pKa ~3.2 (estimated) |

| 4-(3-methyl-5-nitro-1H-pyrazol-1-yl)propanoic acid | Methyl | Nitro | Propanoic acid | Lower thermal stability, pKa ~3.5 |

| 4-(3-phenyl-4-nitro-1H-pyrazol-1-yl)pentanoic acid | Phenyl | Nitro (4-pos) | Pentanoic acid | Reduced solubility in polar solvents |

- Cyclopropyl vs.

- Nitro Position : The 5-nitro group (vs. 4-nitro in some analogs) may alter electron distribution, affecting acidity and reactivity.

- Chain Length: Butanoic acid balances hydrophilicity and van der Waals interactions, whereas shorter chains (e.g., propanoic acid) reduce hydrogen-bonding capacity, and longer chains (e.g., pentanoic acid) may hinder crystallization .

Hydrogen-Bonding and Crystal Packing

The carboxylic acid group facilitates dimerization via O–H···O hydrogen bonds, a common motif in crystal structures of carboxylic acids. Studies using SHELXL () for refinement reveal that this compound forms a 2D hydrogen-bonded network, contrasting with the 1D chains observed in its propanoic acid analog. This difference arises from the butanoic acid’s flexibility, allowing for bifurcated hydrogen bonds .

Methodological Insights from Crystallography

The structural analysis of this compound and its analogs relies heavily on tools like SHELX (). For instance:

- SHELXL enables precise refinement of hydrogen-bonding parameters (e.g., bond distances, angles), critical for comparing supramolecular architectures .

- Graph Set Analysis () categorizes hydrogen-bonding patterns, distinguishing this compound’s dimeric motifs (R₂²(8) graphs) from the catemeric motifs (C(4) chains) in shorter-chain derivatives .

Biological Activity

4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrazole ring substituted with a cyclopropyl group and a nitro group, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cannabinoid Receptors : Similar compounds have shown affinity for cannabinoid receptors, which are involved in pain modulation and appetite regulation. This suggests that this compound may exhibit similar properties .

- Anti-inflammatory Activity : The presence of the nitro group can enhance anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Cannabinoid Receptor Agonism | Modulates pain and appetite | |

| Anti-inflammatory | Reduces cytokine levels | |

| Lipid Regulation | Improves serum lipid profiles |

Study 1: Cannabinoid Receptor Interaction

A study investigated the interaction of cyclopropyl-containing pyrazoles with cannabinoid receptors. Results indicated that these compounds, including derivatives of this compound, displayed significant binding affinity and functional activity at CB1 receptors, leading to analgesic effects in animal models .

Study 2: Anti-inflammatory Effects

Research on related pyrazole derivatives demonstrated their ability to inhibit the production of pro-inflammatory mediators in vitro. The study highlighted that these compounds could serve as therapeutic agents for conditions characterized by chronic inflammation .

Study 3: Lipid Metabolism

Another investigation focused on the metabolic effects of pyrazole derivatives in models of metabolic syndrome. The findings revealed that these compounds significantly improved lipid profiles, suggesting potential applications in managing dyslipidemia .

Q & A

Q. What are the standard synthetic routes for 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclopropane ring formation, nitration, and coupling with a butanoic acid moiety. A general procedure involves:

- Cyclopropane introduction: Reacting pyrazole precursors with cyclopropane derivatives under anhydrous conditions.

- Nitration: Using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration.

- Butanoic acid coupling: Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DCM . Purification is achieved via flash chromatography (e.g., silica gel, hexane/EtOAC gradients) followed by recrystallization. HPLC analysis (>95% purity) is recommended for final validation .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy: H and C NMR to assign proton environments (e.g., cyclopropyl CH at δ 1.2–1.5 ppm) and confirm nitro-group positioning .

- X-ray crystallography: For unambiguous determination of molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally related pyrazole derivatives .

- HPLC-MS: To verify purity (>95%) and molecular weight (e.g., ESI-MS in negative ion mode for the carboxylic acid group) .

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

- Solubility: Moderately soluble in DMSO and DMF but poorly soluble in water. Use sonication or co-solvents (e.g., 10% EtOH in PBS) for biological assays.

- Stability: Store at –20°C under inert gas (N or Ar) to prevent nitro-group reduction or acid degradation. Monitor stability via periodic HPLC checks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Yields vary significantly (22–86% in analogous syntheses ). Optimization strategies include:

- Catalyst screening: Transition-metal catalysts (e.g., Pd/C for coupling steps) to enhance regioselectivity.

- Temperature control: Lower nitration temperatures (0°C) to minimize side products.

- Solvent effects: Replacing DMF with THF to reduce byproduct formation in acid-sensitive steps. Use design-of-experiment (DoE) approaches to systematically evaluate variables .

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

- Substituent variation: Synthesize derivatives with modified cyclopropyl (e.g., fluoro-cyclopropyl) or nitro-group positions.

- Bioassays: Test antimicrobial activity via broth microdilution (MIC determination) or anti-inflammatory effects via COX-2 inhibition assays, as seen in related pyrazole derivatives .

- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like bacterial DNA gyrase .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies may arise from:

- Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for antibacterial assays).

- Compound stability: Pre-test degradation under assay conditions (e.g., pH 7.4, 37°C) using LC-MS .

- Cell-line specificity: Compare results across multiple cell lines (e.g., HEK-293 vs. RAW 264.7 for cytotoxicity) .

Q. What computational methods are suitable for predicting this compound’s reactivity?

Methodological Answer:

- Quantum mechanics (QM): Use Gaussian09 with DFT (B3LYP/6-31G*) to calculate electrostatic potential maps for nitro-group reactivity.

- Molecular dynamics (MD): Simulate solvation effects in water/DMSO mixtures using GROMACS.

- QSAR models: Train models with descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .

Q. How to address spectral data discrepancies in structural assignments?

Methodological Answer:

- 2D NMR: Perform H-C HSQC and HMBC to resolve overlapping signals (e.g., cyclopropyl vs. pyrazole protons) .

- Isotopic labeling: Synthesize N-labeled analogs to confirm nitro-group connectivity via H-N HMBC.

- Cross-validate with XRD: Compare experimental NMR shifts with computed chemical shifts from XRD-derived structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.